molecular formula C20H23ClFN3OS2 B2963133 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216914-12-3

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2963133
CAS No.: 1216914-12-3
M. Wt: 439.99
InChI Key: UXKULUPBDPLAOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated benzothiazole derivative featuring a dimethylaminoethyl side chain and a phenylthio-substituted propanamide backbone. Its molecular formula is C₂₂H₂₄ClFN₃OS₂ (inferred from ), with a molecular weight of approximately 488.0 g/mol (adjusted for the propanamide chain). The dimethylaminoethyl group enhances water solubility, a feature common in drug-like molecules to improve bioavailability .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3OS2.ClH/c1-23(2)12-13-24(18(25)11-14-26-15-7-4-3-5-8-15)20-22-19-16(21)9-6-10-17(19)27-20;/h3-10H,11-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKULUPBDPLAOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorine atom: This step often involves the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the dimethylaminoethyl group: This can be done via nucleophilic substitution reactions using dimethylamine and suitable alkylating agents.

    Formation of the propanamide linkage: This step may involve the use of coupling reagents like EDCI or DCC to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the benzo[d]thiazole ring or the amide linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The table below highlights structural distinctions between the target compound and analogues from the evidence:

Compound Name/CAS/Ref. Core Structure Substituents Key Functional Groups Molecular Weight
Target Compound Propanamide 4-fluorobenzo[d]thiazol, phenylthio, dimethylaminoethyl Thioether (C-S-C), tertiary amine ~488.0
1216447-92-5 () Acetamide 4-fluorobenzo[d]thiazol, 4-methoxyphenylsulfonyl, dimethylaminoethyl Sulfonyl (SO₂), methoxy 488.0
1215321-47-3 () Benzamide Piperidin-1-ylsulfonyl, dimethylaminoethyl Sulfonamide (N-SO₂), piperidine Not provided
12b () Acetamide Chloromethylthiazol, phenylsulfonyl Sulfonyl (SO₂), chloromethyl 384.8 (calc.)
α-Thioamides () Propanamide/Thioamide 4-methoxybenzenethio Thioamide (C=S-NH) ~225–250
Key Observations:

Sulfur-Containing Groups :

  • The target compound’s thioether group (C-S-C) is less electron-withdrawing than the sulfonyl (SO₂) groups in analogues (e.g., 1216447-92-5, 12b), which may reduce electrophilicity and alter binding interactions .
  • Thioamides (C=S-NH) in exhibit distinct reactivity due to tautomerism, unlike the stable thioether in the target compound .

Halogen Effects: The 4-fluoro substituent on the benzothiazole ring (target) may enhance metabolic stability compared to non-halogenated or chloro/bromo analogues (e.g., ’s triazoles with 2,4-difluorophenyl) .

Solubility-Enhancing Groups: The dimethylaminoethyl side chain (target and 1216447-92-5) improves aqueous solubility, whereas analogues with morpholine () or piperidine () rely on cyclic amines for similar effects .

Infrared (IR) Spectroscopy:
  • Target Compound : Lacks the C=S stretch (~1240–1260 cm⁻¹) seen in thioamides () and thione tautomers (). Instead, C-S-C vibrations appear at ~700–800 cm⁻¹. NH stretches (~3150–3400 cm⁻¹) are retained .
  • Sulfonyl Analogues (e.g., 1216447-92-5) : Exhibit strong SO₂ asymmetric/symmetric stretches at ~1350 cm⁻¹ and ~1150 cm⁻¹, absent in the target .

Pharmacological Implications (Inferred)

  • Thioether vs.
  • Fluorine Substitution : The 4-fluoro group on benzothiazole could increase binding affinity to hydrophobic enzyme pockets compared to methoxy () or unsubstituted analogues .
  • Dimethylaminoethyl Group: This moiety’s protonation at physiological pH may facilitate interactions with negatively charged biological targets, a feature shared with piperazine derivatives () but absent in simpler thioamides .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a unique structural arrangement that may enhance its pharmacological properties, making it a subject of ongoing research in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClFN2OS
  • Molecular Weight : 355.89 g/mol
  • CAS Number : 1216545-86-6

The compound integrates a dimethylamino group, a fluorinated benzothiazole moiety, and a phenylthio group, which are believed to contribute to its biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, such as:

  • Antibacterial Activity : Studies have shown that benzothiazole derivatives can inhibit bacterial growth, with some derivatives demonstrating minimal inhibitory concentrations (MICs) in the range of 50 μg/mL against various pathogens .
  • Antifungal and Antiprotozoal Effects : The compound's structure suggests potential antifungal and antiprotozoal activities, as observed in related compounds .
  • Antitumor Properties : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro, particularly against breast and liver cancer cell lines .

Case Studies and Experimental Findings

  • Antimicrobial Studies :
    • A study evaluating the antimicrobial efficacy of benzothiazole derivatives found that specific substitutions on the benzothiazole ring significantly affected antibacterial potency. Compounds with halogen substitutions exhibited enhanced activity against Gram-positive bacteria .
  • Anticancer Activity :
    • In vitro tests on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives of benzothiazole exhibited IC50 values indicating moderate to strong inhibitory effects on cell viability. For instance, compounds with specific substitutions showed IC50 values ranging from 6.46 to 6.56 μM .
  • Neuroprotective Effects :
    • Research into related compounds has demonstrated neuroprotective effects in models of ischemia/reperfusion injury, suggesting potential applications in treating neurodegenerative diseases .

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntibacterialBenzothiazole DerivativesMICs around 50 μg/mL
AntifungalVarious Thiazole CompoundsSignificant inhibition of fungal growth
AntitumorSubstituted BenzothiazolesIC50 values between 6.46 - 6.56 μM
NeuroprotectiveNeuroprotective UBTsAttenuation of neuronal injury

Q & A

Q. What are the key structural features of this compound that influence its bioactivity?

The compound’s bioactivity is modulated by three critical moieties:

  • 4-Fluorobenzo[d]thiazole core : Enhances binding affinity to biological targets via π-π stacking and hydrophobic interactions .
  • N-(2-(dimethylamino)ethyl) group : Introduces cationic character, improving solubility and membrane permeability .
  • 3-(Phenylthio)propanamide linker : Provides conformational flexibility and redox-sensitive properties, which may influence metabolic stability .
    Methodological Insight: Structure-activity relationship (SAR) studies require systematic substitution of these groups (e.g., replacing fluorine with other halogens) and evaluating changes in binding kinetics using surface plasmon resonance (SPR) .

Q. How can researchers verify the purity and structural integrity of this compound?

  • Analytical Workflow :
    • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
    • Spectroscopic Validation :
  • ¹H/¹³C NMR : Key signals include δ 7.2–7.8 ppm (aromatic protons), δ 3.1–3.5 ppm (dimethylaminoethyl CH₂), and δ 2.8 ppm (thioether CH₂) .
  • IR : Stretching bands at 1650–1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-F) .
    • HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to achieve ≥95% purity .

Advanced Research Questions

Q. What strategies optimize the synthetic route for this compound to improve yield and scalability?

  • Critical Steps :
    • Thiazole Ring Formation : Use Hantzsch thiazole synthesis with 4-fluoro-2-aminobenzenethiol and α-bromoketones under inert atmosphere (yield: 65–78%) .
    • Amide Coupling : Employ EDCI/HOBt in DMF at 0–5°C to minimize racemization .
    • Salt Formation : React the free base with HCl in anhydrous ethanol (1:1 molar ratio) to precipitate the hydrochloride salt .
  • Troubleshooting :
    • Low yields in thiazole synthesis often result from moisture sensitivity; use molecular sieves or anhydrous THF .
    • Impurities in the final product can be removed via recrystallization from ethanol/diethyl ether (3:1) .

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

  • Case Study : Discrepancies in ¹³C NMR shifts for the thiazole C-2 position (δ 152–156 ppm vs. δ 148–150 ppm):
    • Root Cause : Solvent polarity (DMSO-d₆ vs. CDCl₃) and concentration effects .
    • Resolution : Standardize conditions (0.1 M in DMSO-d₆) and compare with computed DFT/NMR shifts (e.g., using Gaussian 16) .
  • Data Harmonization : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. What experimental designs address contradictory pharmacological data in different studies?

  • Example : Inconsistent IC₅₀ values in kinase inhibition assays:
    • Variables to Control :
  • ATP concentration (1 mM vs. 10 mM) .
  • Enzyme source (recombinant vs. cell lysate) .
    • Solution : Use a radiometric filter-binding assay with [γ-³²P]ATP and recombinant kinases (e.g., EGFR T790M/L858R) under standardized conditions .
  • Advanced Validation : Perform X-ray crystallography to confirm binding poses (e.g., fluorobenzothiazole occupying the hydrophobic pocket) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.